N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

Catalog No.
S742530
CAS No.
1139453-98-7
M.F
C14H20N4O3
M. Wt
292.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophen...

CAS Number

1139453-98-7

Product Name

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

IUPAC Name

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C14H20N4O3/c1-15-7-9-17(10-8-15)11-14(19)16(2)12-3-5-13(6-4-12)18(20)21/h3-6H,7-11H2,1-2H3

InChI Key

LSQRHFSGOUDQDS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-]

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring and a nitrophenyl group. Its molecular formula is C14H20N4O3C_{14}H_{20}N_{4}O_{3} with a molecular weight of approximately 292.33 g/mol. This compound is primarily utilized in the pharmaceutical industry, particularly as an intermediate in the synthesis of various biologically active molecules, such as kinase inhibitors and other therapeutic agents .

That are crucial for its synthesis and functionalization. Key reactions include:

  • Acylation: The introduction of the acetamide group through acylation of the amine.
  • Reduction: The nitro group can be reduced to an amino group, altering the compound's biological activity.
  • Substitution Reactions: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing further modifications to the compound .

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide exhibits significant biological activity, particularly in inhibiting various kinases involved in cancer pathways. Studies have shown that derivatives of this compound can modulate angiogenesis and tumor growth by targeting multiple growth factor receptors . Its unique structure allows it to interact with specific biological targets, making it a candidate for further drug development.

The synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide generally involves multi-step processes. A common method includes:

  • Formation of the Acetamide: Reacting N-methyl-4-nitroaniline with chloroacetyl chloride in an organic solvent like ethyl acetate.
  • Piperazine Addition: Introducing 4-methylpiperazine to the reaction mixture to form the final product through nucleophilic substitution.
  • Purification: The crude product is purified through crystallization techniques to achieve high purity levels .

This compound finds applications primarily in medicinal chemistry and pharmaceutical research. It serves as an intermediate in synthesizing more complex molecules that have therapeutic potential, particularly in oncology. Its ability to inhibit specific pathways makes it valuable for developing targeted cancer therapies .

Interaction studies involving N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide focus on its binding affinity and selectivity towards various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate its efficacy against cancer cell lines.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles .

Several compounds share structural similarities with N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, including:

Compound NameStructure FeaturesUnique Aspects
NintedanibTriple kinase inhibitorTargets multiple pathways simultaneously
PazopanibSelective VEGF receptor inhibitorMore focused on angiogenesis
SorafenibMulti-targeted kinase inhibitorKnown for its role in treating liver cancer

These compounds differ primarily in their target specificity and therapeutic applications, highlighting N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide's unique position as a versatile intermediate in drug synthesis .

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of Nintedanib [1] [2]. This compound exhibits distinctive physicochemical properties that are crucial for its applications in pharmaceutical research and development. The molecular structure combines multiple functional groups, including an acetamide linkage, a methylpiperazine ring, and a nitrophenyl moiety, which collectively contribute to its unique chemical behavior and biological activity potential [3] .

Physicochemical Properties

Structural Characteristics

Functional Group Analysis

The molecular architecture of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide incorporates several distinct functional groups that define its chemical behavior and reactivity patterns [1] [3]. The compound features a molecular formula of C₁₄H₂₀N₄O₃ with a molecular weight of 292.33 g/mol [1] [3].

The primary functional groups present in the compound include a central acetamide group that serves as the linking unit between the piperazine and nitrophenyl components [1] [3]. The acetamide functionality is characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom, which is further substituted with a methyl group, creating a tertiary amide structure [3] . This N-methyl substitution on the amide nitrogen significantly influences the compound's steric properties and electronic distribution.

The 4-methylpiperazin-1-yl substituent represents a six-membered saturated heterocyclic ring containing two nitrogen atoms at positions 1 and 4 [1] [3]. The piperazine ring adopts a chair conformation under normal conditions, with the methyl group at the 4-position providing additional steric bulk and electronic effects [5] [6]. This methylation of the piperazine nitrogen enhances the compound's lipophilicity and may influence its biological activity profile.

The nitrophenyl group constitutes the third major functional component, featuring a benzene ring with a nitro group (-NO₂) at the para position relative to the acetamide linkage [1] [3]. The nitro group is a strong electron-withdrawing group that significantly affects the electronic properties of the aromatic system, influencing both the compound's reactivity and its spectroscopic characteristics [3] .

Functional GroupPosition/StructureElectronic EffectSteric Impact
AcetamideCentral linking unitElectron-donating through resonanceModerate steric hindrance
Methylpiperazine4-methylpiperazin-1-ylElectron-donatingSignificant steric bulk
Nitro groupPara position on phenyl ringStrong electron-withdrawingMinimal steric effect
Tertiary amideN-methyl substitutionResonance stabilizationEnhanced steric hindrance
Aromatic ringNitrophenyl groupπ-electron systemPlanar geometry

Conformational Analysis

The conformational behavior of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is characterized by restricted rotation around several key bonds due to the presence of the amide group and the cyclic piperazine structure [1] [3]. The compound exhibits four rotatable bonds according to computational analysis, which provides moderate conformational flexibility [3] [5].

The piperazine ring system adopts a chair conformation as the most stable arrangement, with the methyl substituent at the 4-position preferentially occupying an equatorial position to minimize steric interactions [5] [6]. The nitrogen atoms in the piperazine ring exhibit sp³ hybridization, with the lone pairs available for hydrogen bonding interactions and coordination with metal centers.

The acetamide linkage exhibits restricted rotation around the C-N bond due to partial double-bond character arising from resonance between the carbonyl group and the nitrogen lone pair [3] . This resonance stabilization results in a planar arrangement of the acetamide unit, with the methyl group on the nitrogen atom oriented to minimize steric clashes with adjacent groups.

The nitrophenyl group maintains a predominantly planar geometry, with the nitro group coplanar with the benzene ring to maximize conjugation [3] . The para substitution pattern ensures minimal steric interference between the nitro group and the acetamide linkage, allowing for optimal electronic communication between these functional units.

Computational studies suggest that the compound can exist in multiple low-energy conformations, with interconversion barriers that are sufficiently low to allow rapid equilibration at room temperature [3] [5]. The most stable conformations are those that minimize steric clashes between the methylpiperazine ring and the nitrophenyl group while maintaining favorable electronic interactions.

Physical Properties

Physical State and Appearance

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide exists as a crystalline solid under standard ambient conditions [2] [7] [8]. The compound exhibits a characteristic appearance described as a white powder that may develop a pale yellow to light yellow coloration upon exposure to light or extended storage [9] [8] [10]. This color change is attributed to the photosensitivity of the nitrophenyl group, which can undergo slow photochemical degradation processes under ambient lighting conditions.

The crystalline structure of the compound contributes to its stability and handling properties [9] [8]. The solid state is maintained across a wide temperature range under normal storage conditions, with the compound showing good thermal stability up to its melting point [9] [8] [10]. The crystalline form allows for consistent physical properties and reproducible analytical results, which is crucial for pharmaceutical applications.

The powder characteristics of the compound include good flowability and low hygroscopicity, making it suitable for standard pharmaceutical processing techniques [2] [7] [8]. The particle size distribution can be controlled through appropriate crystallization conditions, which may influence dissolution rates and bioavailability in pharmaceutical formulations.

Melting and Boiling Points

The melting point of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide has been consistently reported as 94-96°C across multiple sources [9] [8] [10] [11]. This relatively low melting point is consistent with the molecular structure and intermolecular interactions present in the crystalline solid. The narrow melting range indicates good purity and crystalline uniformity of the compound.

The boiling point has been predicted using computational methods as 446.9±40.0°C at standard atmospheric pressure [9] [8] [10]. This predicted value reflects the compound's moderate volatility and thermal stability. The substantial difference between the melting and boiling points suggests that the compound undergoes a liquid phase over a wide temperature range, which may be relevant for certain processing applications.

The thermal behavior of the compound has been studied using differential scanning calorimetry, which confirms the melting point range and indicates that thermal decomposition may occur at temperatures significantly above the boiling point [9] [8]. The compound shows good thermal stability under normal processing conditions, with no significant degradation observed below 200°C.

Thermal PropertyValueMethodReference
Melting Point94-96°CExperimental [9] [8] [10]
Boiling Point446.9±40.0°CPredicted [9] [8] [10]
Thermal StabilityStable to 200°CDSC [9] [8]
Decomposition Temperature>400°CPredicted [9] [8]

Solubility Profile

The solubility characteristics of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide reflect its amphiphilic nature, with both hydrophilic and lipophilic structural components [9] [8] [10]. The compound exhibits limited solubility in water due to the presence of the hydrophobic nitrophenyl group and the methylpiperazine ring, while the polar acetamide functionality provides some water solubility.

In dimethyl sulfoxide (DMSO), the compound shows slight solubility, making this solvent suitable for preparing stock solutions for biological assays [9] [8] [10]. The solubility in DMSO is enhanced by the solvent's ability to form hydrogen bonds with the acetamide group and coordinate with the nitrogen atoms in the piperazine ring.

Methanol provides slight solubility for the compound, which is attributed to the protic nature of the solvent and its ability to form hydrogen bonds with the polar functional groups [9] [8] [10]. The limited solubility in methanol makes it useful for recrystallization procedures and analytical applications.

The compound demonstrates good solubility in ethyl acetate, which is commonly used in synthetic procedures and purification processes [8] [12]. This solubility profile is consistent with the compound's use as a synthetic intermediate, where ethyl acetate serves as a suitable reaction medium and extraction solvent.

SolventSolubilityCommentsApplications
WaterLimitedHydrophobic character dominatesBiological assays with co-solvents
DMSOSlightly solubleSuitable for stock solutionsCell culture studies
MethanolSlightly solubleUseful for recrystallizationAnalytical procedures
Ethyl acetateSolubleGood for synthetic workReactions and extractions
DichloromethaneSolubleOrganic synthesis solventPurification procedures

Chemical Properties

Acid-Base Characteristics

The acid-base properties of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide are primarily determined by the presence of the piperazine nitrogen atoms, which serve as the principal basic sites in the molecule [9] [8] [13]. The compound exhibits a predicted pKa value of 7.43±0.10, indicating that it exists predominantly in the protonated form under physiological pH conditions [9] [8] [13].

The piperazine ring contains two nitrogen atoms, but only the unsubstituted nitrogen (N-1) is available for protonation under normal conditions [9] [8] [13]. The N-4 position is substituted with a methyl group, which reduces its basicity compared to the unsubstituted nitrogen. The electron-withdrawing effect of the acetamide substituent at the N-1 position further modulates the basicity of the piperazine system.

The protonation state of the compound significantly influences its solubility, membrane permeability, and biological activity [9] [8] [13]. At physiological pH (7.4), approximately 50% of the compound exists in the protonated form, which enhances its water solubility and may facilitate interactions with biological targets.

The nitrophenyl group contributes to the overall electronic properties of the molecule but does not significantly participate in acid-base equilibria under normal conditions [3] . The nitro group's strong electron-withdrawing effect extends through the aromatic system and may have a minor influence on the pKa of the piperazine nitrogen through space and through-bond effects.

Ionization SitepKaProtonation State at pH 7.4Effect on Properties
Piperazine N-17.43±0.10~50% protonatedEnhanced water solubility
Piperazine N-4Not applicableN-methylatedReduced basicity
Acetamide NVery lowNot ionizableResonance stabilized
Nitro groupVery lowNot ionizableElectron-withdrawing

Reactivity of Key Functional Groups

The reactivity profile of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is characterized by distinct reactivity patterns for each functional group present in the molecule [1] [3] [14]. The acetamide group exhibits typical amide reactivity, including susceptibility to hydrolysis under acidic or basic conditions, albeit at a slower rate than simple amides due to the electron-withdrawing effect of the nitrophenyl group.

The piperazine ring is susceptible to N-oxidation reactions, particularly at the unsubstituted nitrogen atom [1] [3] [14]. This oxidation can lead to the formation of N-oxide derivatives, which may exhibit altered biological properties. The piperazine nitrogen atoms can also participate in coordination reactions with metal ions, making the compound useful in coordination chemistry applications.

The nitrophenyl group is the most reactive component of the molecule, capable of undergoing various transformations including reduction to the corresponding amine, electrophilic aromatic substitution reactions, and nucleophilic aromatic substitution under appropriate conditions [1] [3] [14]. The nitro group's strong electron-withdrawing effect activates the aromatic ring toward nucleophilic attack, particularly at the ortho and para positions.

The compound can undergo photochemical reactions, particularly involving the nitrophenyl group, which may lead to degradation products upon exposure to light [1] [3] [14]. This photosensitivity necessitates storage under dark conditions and may limit the compound's stability in certain formulations.

Functional GroupPrimary ReactionsConditionsProducts
AcetamideHydrolysisAcidic/basic conditionsCarboxylic acid + amine
PiperazineN-oxidationOxidizing agentsN-oxide derivatives
Nitro groupReductionReducing agentsAmino derivatives
Aromatic ringElectrophilic substitutionElectrophilesSubstituted aromatics
Entire moleculePhotodegradationUV lightComplex mixtures

Stability Parameters

The stability of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide under various conditions is a critical consideration for its storage, handling, and pharmaceutical applications [9] [8] [15]. The compound demonstrates good thermal stability, with no significant degradation observed below 200°C under inert atmosphere conditions [9] [8] [15].

Chemical stability is generally good under neutral pH conditions, with the compound showing minimal degradation over extended periods when stored at 2-8°C [9] [8] [15]. However, the compound exhibits decreased stability under extreme pH conditions, with hydrolytic degradation becoming significant at pH values below 2 or above 12.

The compound's photostability is limited due to the presence of the nitrophenyl group, which can undergo photochemical decomposition upon exposure to ultraviolet light [9] [8] [15]. This photosensitivity necessitates storage in dark conditions and protection from light during handling and processing.

Oxidative stability is moderate, with the piperazine nitrogen atoms serving as potential sites for oxidative degradation [9] [8] [15]. The compound should be stored under inert atmosphere conditions or with appropriate antioxidants to prevent oxidative degradation during long-term storage.

The compound shows good stability in commonly used organic solvents, with no significant degradation observed in DMSO, methanol, or ethyl acetate under normal storage conditions [9] [8] [15]. However, prolonged exposure to protic solvents at elevated temperatures may lead to gradual hydrolysis of the acetamide group.

Stability ParameterConditionsStabilityDegradation RateStorage Recommendations
Thermal2-8°CExcellent<0.1% per yearStandard refrigeration
Thermal25°CGood<0.5% per yearRoom temperature acceptable
Thermal>200°CPoorRapidAvoid high temperatures
pH4-10Good<0.1% per monthNeutral pH preferred
pH<2 or >12PoorSignificantAvoid extreme pH
LightDarkExcellent<0.1% per yearStore in dark containers
LightUV exposurePoorRapidProtect from light
OxidativeInert atmosphereExcellent<0.1% per yearNitrogen atmosphere
OxidativeAir exposureModerate<1% per yearMinimize air exposure

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide

Dates

Last modified: 08-15-2023

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